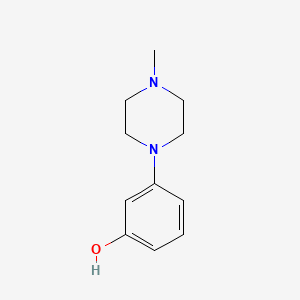

3-(4-Methylpiperazin-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISHPJPGKBKMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451862 | |

| Record name | 3-(4-methylpiperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177489-10-0 | |

| Record name | 3-(4-methylpiperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylpiperazin 1 Yl Phenol

Established Synthetic Pathways for 3-(4-Methylpiperazin-1-yl)phenol

The creation of this compound is often achieved through well-documented synthetic routes. These methods are valued for their reliability and scalability, making them suitable for both laboratory-scale synthesis and industrial production.

Detailed Reaction Mechanisms and Conditions for Synthesis

One of the primary methods for synthesizing this compound involves the nucleophilic substitution of a suitable precursor. A common approach is the reaction of 3-aminophenol (B1664112) with a piperazine (B1678402) derivative. The synthesis of a related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, provides a useful analogy. This process starts with the preparation of 4-(piperazin-1-yl)phenol, which is then reacted with p-nitro-chlorobenzene, followed by reduction of the nitro group to an amine. tdcommons.org

In a typical procedure for a related synthesis, 4-aminophenol (B1666318) is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium carbonate. tdcommons.org The mixture is heated to facilitate the reaction, which proceeds over several hours. tdcommons.org This is followed by a reaction with p-nitro-chlorobenzene in a high-boiling solvent like N-Methyl-pyrrolidone with a base such as triethylamine (B128534) at elevated temperatures. tdcommons.org The final step involves the reduction of the nitro intermediate, for instance, using Raney nickel under hydrogen pressure. tdcommons.org

The reaction mechanism for the initial piperazine ring formation involves the nucleophilic attack of the amino group of the aminophenol on the electrophilic carbons of bis(2-chloroethyl)amine, leading to the formation of the piperazine ring. The subsequent N-arylation with p-nitro-chlorobenzene is a nucleophilic aromatic substitution reaction.

Optimization of Reaction Yields and Chemical Purity

Optimizing reaction yields and ensuring the chemical purity of the final product are critical aspects of synthesis. In the synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, purification is achieved through filtration and washing of the precipitated solids with water and other solvents like methanol. tdcommons.org The purity of the intermediate and final products is often monitored using techniques like High-Performance Liquid Chromatography (HPLC). tdcommons.org

For a different but related synthesis of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives, optimization studies revealed that the choice of solvent and base significantly impacts the reaction outcome. nih.gov For instance, changing the solvent from acetonitrile (B52724) to tetrahydrofuran (B95107) (THF) and using sodium hydride (NaH) as the base improved the yield of the O-alkylation step. nih.gov Similarly, for a cyclization step using Burgess reagent, dioxane was found to be a better solvent than THF, leading to higher yields. nih.gov Purification in this case was performed using column chromatography. nih.gov These examples highlight the importance of systematically varying reaction parameters to achieve optimal results.

Exploration of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic methodologies allows for the creation of a diverse range of this compound derivatives with potentially new and interesting properties. These routes often focus on efficient and versatile ways to introduce the piperazine moiety and functionalize the phenolic ring.

Nucleophilic Substitution Strategies for Piperazine Moiety Incorporation

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and is widely used for incorporating the piperazine ring. nih.gov The nitrogen atoms of the piperazine ring are nucleophilic and can react with various electrophiles. researchgate.net In the context of synthesizing derivatives of this compound, this can involve the reaction of a phenol (B47542) with a pre-formed piperazine derivative or the construction of the piperazine ring on a phenolic precursor.

A common strategy involves the reaction of an aryl halide with piperazine or a substituted piperazine. This is a type of nucleophilic aromatic substitution (SNAr) reaction, which is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.govlibretexts.org Alternatively, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions can be employed to form the C-N bond between the aryl group and the piperazine nitrogen. nih.gov

For instance, the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline was achieved by reacting 5-chloro-2-nitroaniline (B48662) with resorcinol (B1680541) in the presence of sodium hydride as a base. encyclopedia.pubnih.gov This demonstrates the principle of using a phenoxide as a nucleophile to displace a halide from an aromatic ring. encyclopedia.pubnih.gov

Reductive Amination Approaches in Derivative Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing substituted amines. masterorganicchemistry.comyoutube.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

This method can be applied to the synthesis of this compound derivatives by reacting a suitable phenolic aldehyde or ketone with 1-methylpiperazine (B117243), followed by reduction. The advantage of reductive amination is that it often proceeds with high selectivity and avoids the problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com The reaction is highly versatile, allowing for the introduction of a wide variety of substituents. masterorganicchemistry.com The process can be carried out in a one-pot fashion, making it an efficient synthetic strategy. organic-chemistry.org

The heterogeneously catalyzed reductive amination of phenols is also an attractive route for synthesizing aromatic amines. rsc.org For example, the reductive amination of phenol with cyclohexylamine (B46788) has been studied using palladium-based catalysts. rsc.org

Application of Mannich Reactions in Phenolic Compound Functionalization

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is a classic method for the aminomethylation of acidic protons and can be used to introduce a (dialkylamino)methyl group onto a phenolic ring.

In the context of this compound, a Mannich reaction could be envisioned where the phenol acts as the active hydrogen compound, formaldehyde (B43269) is the aldehyde, and 1-methylpiperazine is the secondary amine. This would lead to the introduction of a 4-methylpiperazin-1-ylmethyl group onto the phenolic ring, likely at the ortho or para position to the hydroxyl group due to its activating and directing effects. mlsu.ac.in

The Leaderer-Manasse reaction, a specific type of Mannich reaction, involves the condensation of phenols with formaldehyde to produce hydroxybenzyl alcohols. mlsu.ac.in In the presence of an amine, this can lead to the formation of Mannich bases. Proline-catalyzed asymmetric Mannich reactions have also been developed, offering a route to stereochemically defined products. nih.gov

Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions are fundamental in organic synthesis for the construction of cyclic, often heterocyclic, compounds from two or more reactants. rsc.org These reactions are crucial for creating complex molecular architectures from simpler, linear precursors. rsc.org In the context of this compound, its nucleophilic sites—the phenolic oxygen and the nitrogen atoms of the piperazine ring—can participate in cyclocondensation reactions to form a variety of heterocyclic systems.

A notable example of this compound's utility in cyclocondensation is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In a specific application, 3-[3-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)quinoxalin-5-yl]phenol was synthesized, indicating that the this compound moiety can be incorporated into more complex heterocyclic systems. nih.govmdpi.com While the specific precursors for this reaction are not detailed in the provided information, it highlights the role of the parent compound as a key synthon. The reaction likely involves the condensation of a substituted o-phenylenediamine with a diketone, where one of the precursors already contains the this compound unit.

The general principle of such cyclocondensation reactions often involves the formation of new carbon-nitrogen or carbon-oxygen bonds to close a ring. The regiochemistry of these reactions can often be controlled by the nature of the substituents on the reacting molecules. byjus.com For instance, the reaction between (2-aminophenyl)chalcones and 1,3-diketones to form 4-styrylquinolines is a well-documented cyclocondensation reaction where the regioselectivity is a key aspect. nih.gov

Synthetic Accessibility of Related N-Substituted Piperazine Phenol Chemical Scaffolds

The synthesis of N-substituted piperazine phenols, a class of compounds to which this compound belongs, can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most common methods for the synthesis of N-arylpiperazines is through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This typically involves the reaction of an activated aryl halide (e.g., a fluorinated or chlorinated benzene (B151609) ring with electron-withdrawing groups) with a piperazine derivative. nih.govlibretexts.org For the synthesis of a phenol-containing derivative, a protected phenol (e.g., a methoxy (B1213986) group) is often used on the aryl halide, which is later deprotected to yield the final phenolic compound.

Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.gov This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex piperazine-containing phenols.

Multicomponent reactions (MCRs), such as the Ugi reaction followed by a cyclization step, offer an efficient pathway to highly substituted piperazines. acs.org These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, providing access to a diverse range of piperazine scaffolds. acs.org

The synthesis of N-alkyl derivatives of piperazine can be accomplished through methods like nucleophilic substitution on alkyl halides or reductive amination. nih.gov For this compound, the methyl group on the piperazine nitrogen is likely introduced via one of these standard alkylation techniques, either on the piperazine ring before its attachment to the phenol ring or as a final step.

The following table summarizes some of the key synthetic approaches to N-substituted piperazines, which are applicable to the synthesis of related piperazine phenol scaffolds.

| Synthetic Method | Description | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an activated aryl halide with a piperazine. nih.govlibretexts.org | Requires electron-withdrawing groups on the aryl ring. libretexts.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide/triflate with a piperazine. nih.gov | Broad substrate scope and functional group tolerance. nih.gov |

| Multicomponent Reactions (e.g., Ugi) | One-pot synthesis involving multiple starting materials to form a complex product. acs.org | High efficiency and diversity of accessible structures. acs.org |

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov | Forms N-alkyl derivatives. nih.gov |

The accessibility of various starting materials, such as substituted phenols and piperazines, further enhances the ability to generate a wide array of N-substituted piperazine phenol derivatives for various applications.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-(4-Methylpiperazin-1-yl)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, the N-methyl protons, and the phenolic hydroxyl proton. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (δ 7-8 ppm). libretexts.org The protons on the piperazine ring would exhibit signals in the aliphatic region, likely as complex multiplets due to their chemical non-equivalence. The methyl group attached to the piperazine nitrogen would present as a singlet, further upfield. The phenolic -OH proton signal can vary in chemical shift and may appear as a broad singlet. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the aromatic ring, the piperazine ring, and the methyl group. The aromatic carbons would resonate at lower field (δ 110-160 ppm), with the carbon atom bonded to the hydroxyl group being the most deshielded. rsc.orgresearchgate.net The carbons of the piperazine ring and the methyl group would appear at higher field (upfield region). researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenolic -OH | Variable, broad singlet | - |

| Aromatic C-H | ~6.5 - 7.5 (multiplets) | ~115 - 130 |

| Aromatic C-O | - | ~155 - 160 |

| Aromatic C-N | - | ~140 - 150 |

| Piperazine -CH₂- (adjacent to N-Aryl) | ~3.0 - 3.4 (multiplet) | ~48 - 52 |

| Piperazine -CH₂- (adjacent to N-Methyl) | ~2.4 - 2.8 (multiplet) | ~54 - 58 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₁H₁₆N₂O), the molecular weight is 192.26 g/mol . In an MS experiment, the molecule would be ionized, commonly using techniques like Electrospray Ionization (ESI), to form a molecular ion [M]+ or a protonated molecule [M+H]+. purdue.edu The mass spectrum would display a prominent peak corresponding to the mass of this molecular ion.

Furthermore, the fragmentation pattern provides structural information. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Breakage of bonds adjacent to the nitrogen atoms in the piperazine ring.

Loss of the methyl group (-CH₃).

Cleavage of the bond between the phenol ring and the piperazine nitrogen.

The resulting fragment ions produce a unique fingerprint in the mass spectrum that helps to confirm the proposed structure. docbrown.info

Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]+ | [C₁₁H₁₆N₂O]+ | 192 |

| [M-CH₃]+ | [C₁₀H₁₃N₂O]+ | 177 |

| [C₅H₁₁N₂]+ | Methylpiperazine fragment | 99 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. okstate.edu

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding. libretexts.orglibretexts.org

C-H Stretches: Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups occurs just below 3000 cm⁻¹. mdpi.com

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1200-1260 cm⁻¹.

C-N Stretch: Aliphatic C-N stretching vibrations from the piperazine ring would appear in the 1020-1250 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation.

While specific X-ray crystallographic data for this compound is not available in the reviewed literature, this analysis would reveal:

The precise geometry of the phenol and piperazine rings.

The conformation of the piperazine ring (e.g., chair, boat).

The spatial arrangement of the substituent groups on the aromatic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and piperazine nitrogens, which dictate the crystal packing.

High-Resolution Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC, GC/MS, LC-MS/MS)

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds like phenols. japsonline.comresearchgate.net A reversed-phase HPLC method, likely using a C18 column, would be suitable. japsonline.com The mobile phase would typically consist of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govuma.pt Detection is commonly performed using a UV detector, set to a wavelength where the phenolic chromophore absorbs strongly.

Gas Chromatography/Mass Spectrometry (GC/MS): For GC analysis, phenols often require derivatization to increase their volatility and thermal stability. epa.govresearchgate.net The phenolic hydroxyl group can be converted into a less polar ether or ester. The derivatized compound is then separated on a capillary column and detected by a mass spectrometer, which provides both retention time for identification and a mass spectrum for structural confirmation. thermofisher.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govresearchgate.net It is particularly useful for identifying and quantifying the compound in complex mixtures. researchgate.net The parent ion corresponding to this compound is selected and fragmented to produce specific daughter ions, which are then monitored for highly selective detection.

Biological Activity and Preclinical Pharmacological Evaluation

In Vitro Pharmacological Profiling of 3-(4-Methylpiperazin-1-yl)phenol and Analogs

The in vitro evaluation of this compound and its derivatives has revealed a range of biological activities, from receptor modulation to enzyme inhibition and antimicrobial effects.

Research into the receptor binding profile of this compound class has been notably centered on the opioid system.

Opioid Receptors: The 3-(4-substituted piperazin-1-yl)phenol scaffold has been identified as a new class of opioid receptor antagonists. nih.gov Early investigations found that these compounds, including the N-methyl derivative (this compound), are generally non-selective opioid receptor antagonists, with properties somewhat similar to naloxone. nih.govacs.org For instance, the N-methyl analog 4a (see table below) was characterized as a potent, pure opioid receptor antagonist with Ke values of 508 nM and 194 nM at the µ (mu) and κ (kappa) opioid receptors, respectively, and showed no antagonism at the δ (delta) receptor. nih.gov Further structure-activity relationship (SAR) studies led to the development of more complex analogs designed to enhance potency and selectivity. One such analog, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, emerged from a library screen as a compound with good κ-opioid receptor antagonist properties. nih.gov While an analog designed to mimic the potent κ-opioid antagonist JDTic showed a high affinity for the κ-receptor (Ke = 3.37 nM), it was significantly less potent than JDTic itself and did not achieve high selectivity. nih.govacs.org Database entries also confirm the interaction of 3-(4-methyl-1-piperazinyl)phenol with Mu- and Delta-type opioid receptors. zhanggroup.org

Histamine (B1213489) H4 Receptor: Currently, there is no publicly available research data detailing the binding or interaction of this compound or its direct analogs with the histamine H4 receptor.

The inhibitory potential of compounds containing the this compound moiety has been assessed against several enzyme families.

Carbonic Anhydrase (CA): While direct inhibition studies on this compound are not available, the phenol (B47542) moiety itself is recognized as a zinc-binding group capable of inhibiting carbonic anhydrases. nih.gov Phenol has been shown to be an effective inhibitor of multiple CA isoforms, including CA I, II, IV, IX, XII, and XIV, with inhibition constants (KIs) in the low micromolar range (2.7-11.5 µM). nih.gov The mechanism involves the binding of the phenol's hydroxyl group to the zinc ion within the enzyme's active site, a mode of action distinct from classical sulfonamide inhibitors. nih.govnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): There is no specific information available in the reviewed literature regarding the inhibition of NAPE-PLD by this compound. Research on NAPE-PLD inhibitors has identified other chemical scaffolds, such as symmetrically substituted dichlorophenes and the endogenous bile acid lithocholic acid, as active modulators. nih.gov

Kinases: The 4-methylpiperazine group is a common feature in many kinase inhibitors. Analogs incorporating this moiety into more complex structures have demonstrated potent inhibitory activity. For example, a compound featuring a (4-methylpiperazin-1-yl)methyl group attached to a trifluoromethylphenyl scaffold was discovered as a highly potent, type II ABL kinase inhibitor capable of overcoming the T315I resistance mutation in chronic myeloid leukemia. drugbank.com This inhibitor, 24 , showed IC₅₀ values of 2 nM and 0.2 nM against wild-type and T315I mutant ABL kinase, respectively. drugbank.com Other research has identified inhibitors based on a 3-amino-1H-pyrazole scaffold that target the PCTAIRE family of kinases, such as CDK16. nih.gov However, no kinase inhibition data exists for the simple this compound structure itself.

Functional assays are crucial for determining a compound's efficacy downstream of receptor binding. The [³⁵S]GTPγS binding assay, which measures G-protein activation, has been instrumental in characterizing the antagonist properties of this compound analogs at G-protein coupled receptors (GPCRs), particularly opioid receptors. nih.govnih.govrevvity.com

This assay confirms the functional antagonism of this chemical class. nih.govnih.gov In membranes expressing cloned human opioid receptors, these compounds were evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. nih.govacs.org The N-methyl analog 4a and the N-phenylpropyl analog 4b were both identified as pure opioid receptor antagonists. nih.gov Compound 4b was found to be a more potent, non-selective antagonist with Ke values of 0.88 nM (µ), 13.4 nM (δ), and 4.09 nM (κ). nih.gov These functional data corroborate the binding studies and establish the 3-(4-substituted piperazin-1-yl)phenol scaffold as a platform for developing opioid antagonists. nih.govnih.gov

Table 1: Functional Antagonist Activity of 3-(4-Substituted-piperazin-1-yl)phenol Analogs at Opioid Receptors via [³⁵S]GTPγS Assay

| Compound Number | N-Substituent | Receptor Target | Antagonist Potency (Ke, nM) | Selectivity | Reference |

| 4a | Methyl | µ-Opioid | 508 | Non-selective | nih.gov |

| κ-Opioid | 194 | ||||

| δ-Opioid | No Antagonism | ||||

| 4b | Phenylpropyl | µ-Opioid | 0.88 | Non-selective | nih.gov |

| δ-Opioid | 13.4 | ||||

| κ-Opioid | 4.09 | ||||

| 10a | JDTic-like | κ-Opioid | 3.37 | - | nih.govacs.org |

While this compound itself has not been extensively screened for anticancer activity, numerous analogs containing the arylpiperazine moiety have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

These studies suggest that the piperazine (B1678402) scaffold is a valuable component for designing new anticancer agents. For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed cytotoxic activity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds having lower IC₅₀ values than the reference drug 5-fluorouracil. researchgate.net Similarly, phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines, with one compound showing an IC₅₀ of 4.48 µM in MCF7 cells. nih.gov Other complex derivatives have shown broad-spectrum activity against panels of 60 human cancer cell lines. nih.govijpsonline.com Specifically, tetrazole-piperazinesulfonamide hybrids displayed potent antiproliferative activity, with GI₅₀ values ≤0.1 µM against pancreatic (PANC-1) cancer cells. ijpsonline.comresearchgate.net

Table 2: Examples of Antiproliferative/Cytotoxic Activity of Analog Classes

| Analog Class | Cancer Cell Line(s) | Activity Metric | Potency | Reference |

| Phenylsulfonylpiperazines | MCF7 (Breast) | IC₅₀ | 4.48 µM | nih.gov |

| Tetrazole-piperazinesulfonamides | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM | ijpsonline.comresearchgate.net |

| 1H-Indole-piperazines | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | IC₅₀ | Lower than 5-FU for some analogs | researchgate.net |

| Quinolinequinones with piperazine | Various Leukemia, Lung, Colon, Melanoma, etc. | TGI | < 10 µM | nih.gov |

The antimicrobial potential of this compound has not been directly reported. However, the general class of phenolic compounds is well-known for antimicrobial properties, acting through mechanisms like membrane disruption. nih.govnih.gov Furthermore, various piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

For instance, a series of 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles were tested, with some analogs showing higher antifungal activity against Cladosporium cladosporoides and Aspergillus niger than the standard drug ketoconazole. nih.gov Another study on N,N′-disubstituted piperazines bearing thiadiazole moieties found that the compounds exhibited significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com A novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazine group demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These findings indicate that the piperazine nucleus is a viable scaffold for the development of new antimicrobial agents. researchgate.net

In Vivo Efficacy Studies Utilizing Relevant Animal Models

Direct in vivo efficacy studies for the parent compound this compound are not described in the available literature. However, research on more complex analogs provides insight into the potential therapeutic applications that could be explored following in vivo evaluation.

Analogs developed as selective κ-opioid receptor antagonists have been suggested for use in animal models to study conditions like depression, anxiety, addiction, and eating disorders. acs.org For example, selective κ-antagonists have been shown to reduce stress-induced reinstatement of cocaine self-administration in rats. acs.org

In the context of oncology, an ABL kinase inhibitor analog containing the (4-methylpiperazin-1-yl)methyl group demonstrated a tumor growth inhibition of 52% in a TEL-ABL-T315I-BaF3 allograft mouse model. drugbank.com In the field of infectious diseases, a pleuromutilin-piperazine derivative exhibited a better therapeutic effect than the reference drug tiamulin (B153960) in both a mouse thigh infection model and a systemic infection model with neutropenic mice challenged with MRSA. mdpi.com These examples highlight the therapeutic potential of piperazine-containing compounds in relevant animal models, though specific in vivo data for this compound is lacking.

Selection and Justification of Appropriate Animal Models for Disease Research.

There is no publicly available information detailing the selection and justification of animal models for the study of this compound.

Evaluation of Efficacy in Specific Preclinical Disease Models (e.g., Anti-inflammatory Models, Neuroregenerative Models, Oncology Models, Schizophrenia Models).

Specific data on the efficacy of this compound in any preclinical disease models, including those for inflammation, neuroregeneration, oncology, or schizophrenia, have not been reported in the reviewed literature.

Assessment of Pharmacodynamic Endpoints in Animal Investigations.

There are no available data on the assessment of pharmacodynamic endpoints for this compound in animal studies.

Structure Activity Relationship Sar and Rational Molecular Design

Identification of Crucial Structural Determinants for Biological Activity

The biological activity of compounds derived from the 3-(4-methylpiperazin-1-yl)phenol core is dictated by the interplay of its three primary structural components: the phenol (B47542) ring, the piperazine (B1678402) ring, and the N-methyl group. The structure-activity relationship (SAR) of this class of compounds reveals that each part plays a significant role in modulating affinity and selectivity for various biological targets.

The Piperazine Ring: This central heterocyclic moiety serves as a versatile scaffold, connecting the phenolic portion to other substituents. researchgate.net Its conformational flexibility and the presence of two nitrogen atoms allow for multiple points of interaction and modification. The piperazine ring itself contributes to the molecule's polarity and solubility, which are important pharmacokinetic properties. nih.gov The distance and orientation it provides between the phenyl ring and the other end of the molecule are often crucial for fitting into the target's binding pocket.

The N-Substituent on the Piperazine Ring: The substituent on the distal nitrogen of the piperazine ring is a key modulator of potency and selectivity. In the parent compound, this is a methyl group. Altering this substituent is a common strategy in lead optimization. For instance, replacing the methyl group with larger, more complex aryl or sulfonyl groups can introduce new interactions with the target protein, leading to significant changes in biological activity. researchgate.netnih.gov Studies on related series have shown that even minor modifications at this position can drastically alter receptor affinity and functional outcomes. nih.gov

Design and Synthesis of Analogues for Systematic SAR Probing

The rational design and synthesis of analogues are fundamental to understanding the SAR of the this compound scaffold. nih.gov Medicinal chemists systematically modify each part of the molecule to probe its contribution to the biological effect. This process often involves creating libraries of related compounds where one specific feature is varied at a time.

Common synthetic strategies for generating analogues include:

Modification of the N-substituent: A primary focus is often on the piperazine N4 position. Starting from a des-methyl piperazine precursor, a wide variety of substituents can be introduced via reactions like N-alkylation or N-arylation. This allows for the exploration of different sizes, electronic properties, and functionalities at this position. researchgate.net

Substitution on the Phenyl Ring: Analogues are synthesized with various substituents on the phenol ring to explore the effects of electronics and sterics. This can involve adding electron-donating or electron-withdrawing groups to modulate the pKa of the phenol or to create additional binding interactions. nih.gov

Bioisosteric Replacement: The phenolic hydroxyl group or the piperazine ring can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties. For example, the hydroxyl group might be replaced with an amine or a sulfonamide to test the importance of its hydrogen-bonding capabilities. nih.gov Similarly, the piperazine ring could be swapped for other cyclic amines to alter rigidity and basicity.

These systematic modifications allow researchers to build a comprehensive picture of the SAR, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Elucidation of the Impact of Substituent Modifications on Compound Potency and Selectivity

Modifying the substituents on the this compound scaffold has a profound impact on the resulting compound's potency and selectivity for its biological targets.

Impact of Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. In a series of 1-amidino-4-phenylpiperazines, it was found that ortho-substitution on the phenyl ring led to a more favorable spatial arrangement for receptor binding, enhancing potency. nih.gov For example, a 2,3-dichloro substituted analogue showed a 3.5-fold increase in activity compared to its 3,4-dichloro counterpart, highlighting the importance of substituent positioning. nih.gov Similarly, replacing a chlorine atom with other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) can fine-tune the electronic properties and binding interactions of the molecule. mdpi.com

Impact of Piperazine N-Substituent Modification: This is one of the most widely explored modifications. In a series of dopamine (B1211576) receptor ligands, replacing the N-phenyl group on the piperazine with various N-heterocyclic amides or methylene-linked heterocycles was investigated. nih.gov The results showed that a direct connection to the piperazine ring was not strictly necessary to maintain high affinity and selectivity. An indole (B1671886) ring connected via an amide linker resulted in a compound with exceptionally high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov Functionalization of related agonist molecules with sulfonamide derivatives also significantly improved D3 receptor affinity. nih.gov

The table below illustrates how modifications to a related piperazine scaffold can influence receptor binding affinity.

| Compound ID | R-Group (N-Substituent) | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | Selectivity (D2/D3) |

| (+)-9d | Amino | 15 | 9 | 1.7 |

| (+)-14f | Sulfonamide derivative | 12.5 | 0.85 | 14.7 |

| (-)-10e | Indole-acyl derivative | 47.5 | 0.57 | 83.3 |

| 10g | Indazole derivative | High Affinity | High Affinity | - |

| 10i | Benzo[b]thiophene derivative | High Affinity | High Affinity | - |

| Data synthesized from studies on related hybrid dopamine D2/D3 receptor ligands. nih.govnih.gov |

These findings underscore that strategic modifications to the N-substituent on the piperazine ring can dramatically enhance both potency and selectivity for a desired target. researchgate.netnih.gov

Ligand Efficiency and Druglikeness Metrics in Lead Optimization Strategies

In modern drug discovery, lead optimization is guided not just by potency, but also by a set of calculated "druglikeness" and efficiency metrics. juniperpublishers.com These parameters help prioritize compounds that are more likely to succeed in clinical development. For a scaffold like this compound, these metrics are crucial for refining initial hits into viable drug candidates. researchgate.net

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy, non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that the compound achieves its potency in a more atom-efficient manner, which is a desirable trait in early-stage drug discovery. nih.gov The goal during lead optimization is often to increase potency without disproportionately increasing molecular size, thus maintaining or increasing LE. nih.gov

Lipophilic Ligand Efficiency (LLE or LiPE): This metric adjusts ligand efficiency for lipophilicity (logP). It is calculated as the pActivity (e.g., pIC50) minus the logP of the compound. High lipophilicity can be associated with toxicity, poor solubility, and non-specific binding. LLE helps guide the design of compounds that are not only potent but also have favorable physicochemical properties. Successful lead optimization campaigns often result in molecules with increased LLE values. nih.gov

Druglikeness: This is a qualitative concept that evaluates a compound's resemblance to existing drugs based on its physicochemical properties. researchgate.net It is often assessed using rule-based filters like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net While not rigid rules, these guidelines help to avoid properties that could lead to poor absorption or permeation. The this compound scaffold generally provides a good starting point that can be built upon while monitoring these key druglikeness parameters. researchgate.net

By using these computational tools, medicinal chemists can more effectively navigate the multi-parameter optimization challenge of drug design, balancing the need for high potency with the requirements for good pharmacokinetic and safety profiles. nih.govnih.gov

Mechanism of Action Moa Elucidation at the Molecular and Cellular Levels

Detailed Characterization of Ligand-Target Interactions

While direct binding studies for 3-(4-Methylpiperazin-1-yl)phenol are not extensively detailed in the public domain, its pharmacological profile suggests interactions with receptors that control the release of key neurotransmitters. The compound's activity points towards an engagement with the complex web of autoreceptors and heteroreceptors in the frontal cortex that govern monoamine release.

The regulation of serotonin (B10506), noradrenaline, and dopamine (B1211576) is a critical aspect of its function. This suggests a potential interaction with receptors such as α2-adrenergic receptors, which are known to inhibit the release of all three monoamines, and serotonin-1A receptors, which suppress serotonin release while facilitating noradrenaline and dopamine release. Furthermore, the modulation of dopamine levels may involve interactions with dopamine D2/D3 autoreceptors that restrain dopamine release. The precise nature of these interactions, whether as an agonist, antagonist, or modulator, requires further detailed investigation.

Identification of Intracellular Signaling Pathways Modulated by this compound and its Analogs

A significant finding in the study of this compound is its ability to modulate intracellular signaling pathways related to neurotrophic factors. Specifically, long-term administration of this compound has been associated with elevated levels of messenger RNA (mRNA) encoding for brain-derived neurotrophic factor (BDNF) in the hippocampus and amygdala. This suggests that the compound can upregulate the transcription of the BDNF gene, a critical component for neuronal survival, growth, and plasticity.

The upregulation of BDNF is a key signaling event that can have profound effects on neuronal function and is a pathway of interest for therapeutic interventions in mood disorders.

Investigation of Affected Cellular Processes (e.g., DNA Synthesis, Cell Cycle Progression, Apoptosis, Angiogenesis)

The observed increase in BDNF expression following treatment with this compound has significant implications for various cellular processes, particularly those related to neuronal health and function. BDNF is known to promote neurogenesis, the process of generating new neurons, and to enhance synaptic plasticity, which is fundamental for learning and memory.

While direct studies on the effect of this compound on processes like DNA synthesis, cell cycle progression, or apoptosis in specific cell types are not detailed, its ability to increase BDNF suggests a pro-survival and pro-growth effect on neurons. In a broader context, the compound's activity in behavioral models of stress and depression points towards a role in mitigating the cellular stress and atrophy that can occur in brain regions like the hippocampus under chronic stress conditions. The observed normalization of sucrose (B13894) intake in rats exposed to chronic mild stress is a behavioral outcome that likely reflects underlying improvements in cellular health and function in key brain circuits.

Enzymatic and Receptor-Level Mechanistic Insights into Compound Functionality

The functionality of this compound is intrinsically linked to its influence on receptor systems that control monoamine neurotransmission. The compound's effects are consistent with a modulation of the intricate balance of serotonin, noradrenaline, and dopamine.

The following table summarizes the key receptors and their roles in the control of monoamine release in the frontal cortex, which are likely targets for modulation by this compound:

| Receptor/Target | Modulatory Action on Neurotransmitter Release |

| α2-Adrenergic Receptors | Inhibits the release of noradrenaline, dopamine, and serotonin. |

| Serotonin-1A Receptors | Suppresses serotonin release; facilitates noradrenaline and dopamine release. |

| Dopamine D2/D3 Autoreceptors | Restrains dopamine release. |

| Serotonin-1B Receptors | Reduce serotonin release. |

The behavioral effects observed with this compound, such as the reduction of immobility in the forced-swim test, are classic indicators of antidepressant-like activity and are consistent with a mechanism that enhances monoaminergic neurotransmission. Furthermore, the suppression of aggressive behavior and marble burying in mice suggests anxiolytic-like properties, which can also be linked to the modulation of serotonergic and dopaminergic pathways.

The following table outlines the observed behavioral and molecular effects of this compound (S32212) administration:

| Effect | Model/System | Observation |

| Antidepressant-like | Forced-swim test in rats | Reduced immobility time. |

| Anxiolytic-like | Marble burying and aggressive behavior in mice | Suppressed these behaviors. |

| Stress-reversal | Chronic mild stress model in rats | Normalization of sucrose intake. |

| Gene Expression | Hippocampus and amygdala of rats | Elevated levels of BDNF mRNA. |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Prediction of Ligand-Receptor Binding Interactions

There is no specific information available in the reviewed literature regarding molecular docking simulations performed with 3-(4-Methylpiperazin-1-yl)phenol. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Specific Quantitative Structure-Activity Relationship (QSAR) models centered on this compound have not been detailed in the available research. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. In these models, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response-variable could be a biological activity of the chemicals.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Detailed molecular dynamics (MD) simulations for this compound are not described in the public domain. MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamical evolution of the system.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

While Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules, specific studies applying this or other quantum chemical calculations to this compound are not found in the surveyed literature. Such calculations could provide insights into the molecule's geometry, orbital energies, and reactivity.

Development and Application of Predictive Models for Biological Activity

The development and application of specific predictive models for the biological activity of this compound have not been reported in the available scientific literature. These models often rely on data from a series of related compounds to predict the activity of new ones, and the foundational data for this specific compound appears to be limited in the public domain.

Future Directions and Emerging Research Perspectives for this compound

The chemical compound this compound, a member of the arylpiperazine class, holds significant potential for further scientific exploration and therapeutic development. While established research has laid a foundation for its utility, emerging perspectives and advanced methodologies are paving the way for a deeper understanding and novel applications of this molecule and its derivatives. This article explores the future directions of research centered on this compound, focusing on strategies for analogue development, new therapeutic avenues, advanced characterization techniques, and the intellectual property landscape.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methylpiperazin-1-yl)phenol in academic research?

The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are prepared by reacting aryl halides (e.g., 4-chloronitrobenzene) with N-methylpiperazine under alkaline conditions, followed by reduction and acid treatment . Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate substitution.

- Purification : Recrystallization from aqueous/organic mixtures (e.g., dimethylformamide-water) to isolate the product.

- Validation : Confirm purity via melting point analysis, NMR, and mass spectrometry.

Basic: How is the crystal structure of this compound derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triazole derivatives with the 4-methylpiperazinyl group were analyzed to identify weak interactions (C-H···N, C-H···S, π-π stacking) stabilizing the lattice . Methodological steps include:

- Crystallization : Slow evaporation from ethanol/DMF to grow diffraction-quality crystals.

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Employ SHELXL for structure solution and refinement, with hydrogen atoms modeled using riding coordinates .

Advanced: How do intermolecular interactions dictate the solid-state packing of this compound derivatives?

Weak interactions (C-H···X, lp···π) play a critical role. In a triazole derivative, PIXEL analysis revealed that sulfur lone pairs and fluorine atoms contribute to stabilization via O-H···S (−3.03 kcal/mol) and C-H···F interactions. Destabilizing pairs in the asymmetric unit are offset by solvent-mediated interactions (e.g., C-H···O) .

- Quantitative tools : Use Hirshfeld surface analysis to map interaction contributions (e.g., 39% polarization energy from S lone pairs).

- Visualization : Software like Mercury or CrystalExplorer to identify packing motifs .

Advanced: How can contradictions in interaction energy data during crystallographic studies be resolved?

Destabilizing molecular pairs (e.g., in asymmetric units) may arise from repulsive electrostatic contributions. However, solvent molecules often mitigate this through stabilizing interactions (e.g., O-H···S). To resolve contradictions:

- Solvent inclusion : Refine solvent positions via difference Fourier maps .

- Energy partitioning : Apply PIXEL to separate Coulombic, polarization, and dispersion terms .

- Validation : Compare lattice energies with/without solvent using DFT-D3 calculations .

Basic: How do environmental factors (pH, temperature) affect the stability of this compound?

Stability studies should assess:

- pH dependence : Use buffered solutions (pH 3–10) and monitor degradation via HPLC. Acidic conditions may protonate the piperazine ring, altering reactivity .

- Thermal stability : Perform DSC/TGA to determine decomposition temperatures (e.g., mp 187–190°C for related benzoic acid derivatives) .

Basic: What analytical methods ensure the purity of this compound in research?

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Spectroscopy : ¹H/¹³C NMR (δ 2.3–3.5 ppm for piperazine protons), FT-IR (N-H stretches ~3300 cm⁻¹).

- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 219.2) .

Advanced: How can researchers design biological activity studies for this compound derivatives?

Focus on structure-activity relationships (SAR):

- In vitro assays : Test cytotoxicity (e.g., MTT on HL-60/K562 cells) and apoptosis markers (caspase-3 activation) .

- Target identification : Use molecular docking to predict binding to receptors (e.g., dopamine D3) .

- Metabolic stability : Assess microsomal half-life and CYP450 inhibition .

Advanced: What computational methods model the electronic and thermodynamic properties of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study electrostatic potential surfaces.

- Molecular dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P).

- Docking : Autodock Vina for binding affinity predictions against kinase targets (e.g., DDR1/2) .

Advanced: How can substituent modifications enhance the reactivity of this compound?

- Electron-withdrawing groups : Introduce -NO₂ or -CF₃ to aryl rings to modulate π-π stacking and bioavailability .

- Bioisosteres : Replace phenol with thiophenol to study sulfur’s role in hydrogen bonding .

- SAR validation : Synthesize analogs (e.g., fluorophenyl or pyridinyl variants) and compare IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.